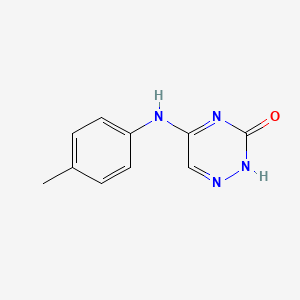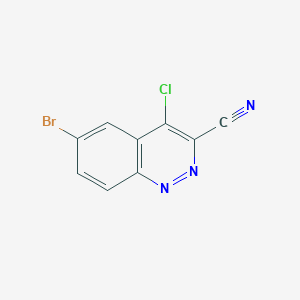
6-Bromo-4-chlorocinnoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chlorocinnoline-3-carbonitrile: is a heterocyclic compound with the molecular formula C9H3BrClN3 . It is a derivative of cinnoline, a bicyclic compound consisting of a benzene ring fused to a pyridazine ring. The presence of bromine, chlorine, and nitrile groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chlorocinnoline-3-carbonitrile typically involves the bromination and chlorination of cinnoline derivatives. One common method includes the reaction of 4-chlorocinnoline with bromine in the presence of a suitable solvent and catalyst. The nitrile group can be introduced through a subsequent reaction with a cyanating agent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted cinnoline derivatives
- Oxidized or reduced forms of the original compound
- Cyclized heterocyclic compounds
Scientific Research Applications
Chemistry: 6-Bromo-4-chlorocinnoline-3-carbonitrile is used as a building block in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It may serve as a probe in biochemical assays.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and agrochemicals. Its derivatives may also find applications in the development of electronic materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chlorocinnoline-3-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, chlorine, and nitrile groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
6-Bromo-4-chlorocinnoline: Lacks the nitrile group, making it less versatile in certain reactions.
6-Bromo-4-chloroquinoline: Contains a quinoline ring instead of a cinnoline ring, leading to different chemical properties and applications.
4-Chloro-6-bromocinnoline: Similar structure but may have different reactivity due to the position of substituents.
Uniqueness: 6-Bromo-4-chlorocinnoline-3-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and potential applications. The combination of bromine, chlorine, and nitrile groups in a cinnoline framework provides a versatile platform for chemical modifications and the development of new compounds with diverse properties.
Properties
Molecular Formula |
C9H3BrClN3 |
|---|---|
Molecular Weight |
268.50 g/mol |
IUPAC Name |
6-bromo-4-chlorocinnoline-3-carbonitrile |
InChI |
InChI=1S/C9H3BrClN3/c10-5-1-2-7-6(3-5)9(11)8(4-12)14-13-7/h1-3H |
InChI Key |
ANVLGPDURWZWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N=N2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


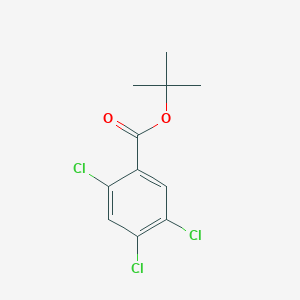
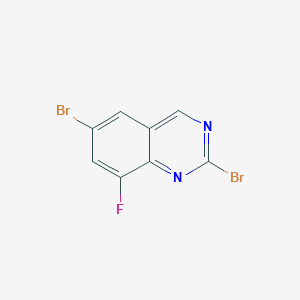

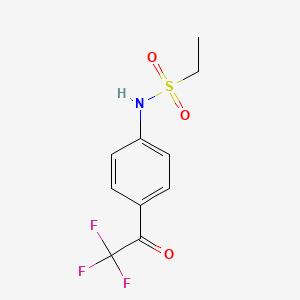
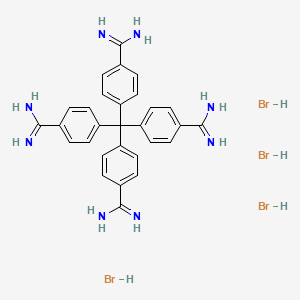
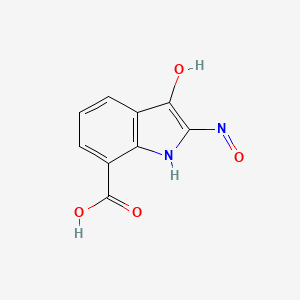
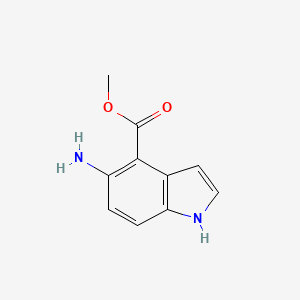
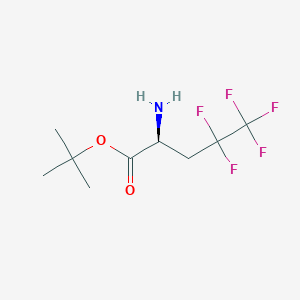

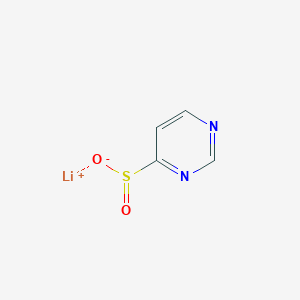
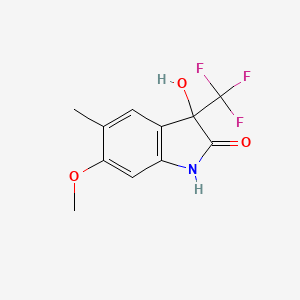
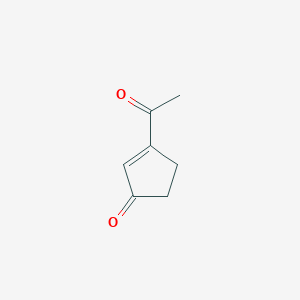
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
